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Microbial Synthesis of Nepetalactone in Yeast
(Saccharomyces cerevisiae)

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Nepetalactone, the primary active ingredient in catnip, is a monoterpene with significant
potential as a natural insect repellent, exhibiting higher efficacy than some commercial
repellents.[1][2][3][4] Traditional extraction from plants is limited by low yields and variability.[1]
Microbial synthesis using engineered Saccharomyces cerevisiae offers a sustainable and
scalable alternative for the production of nepetalactone. This document provides detailed
application notes and protocols for the synthesis of nepetalactone in yeast, covering metabolic
pathway engineering, yeast transformation, cultivation, and product extraction and analysis.

Metabolic Pathway Engineering for Nepetalactone
Synthesis

The synthesis of nepetalactone in S. cerevisiae can be achieved through two primary
strategies: de novo synthesis from simple sugars or semi-biosynthesis (bioconversion) from a
supplied precursor like 8-hydroxygeraniol.
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De Novo Synthesis Pathway

The de novo production of nepetalactone requires the introduction of a multi-gene pathway to
convert the native yeast mevalonate (MEV) pathway intermediates, isopentenyl pyrophosphate
(IPP) and dimethylallyl pyrophosphate (DMAPP), into nepetalactone. This involves the
expression of eight exogenous genes. A critical bottleneck in this pathway is the activity of
geraniol-8-hydroxylase (G8H), a cytochrome P450 enzyme. Overcoming this limitation often
involves screening different GBH and cytochrome P450 reductase (CPR) variants, as well as
increasing the gene copy number of G8H.

Key enzymatic steps in the engineered pathway include:
o Geranyl pyrophosphate (GPP) synthesis: Condensation of IPP and DMAPP.
» Geraniol formation: Conversion of GPP to geraniol by geraniol synthase (GES).

o Hydroxylation: Conversion of geraniol to 8-hydroxygeraniol by geraniol-8-hydroxylase (G8H)
and its CPR partner.

o Oxidation and Cyclization: A multi-step process involving 8-hydroxygeraniol oxidase (8HGO),
iridoid synthase (ISY), and nepetalactol-related short-chain reductases (NEPS) to form
nepetalactol.

» Final Oxidation: Conversion of nepetalactol to nepetalactone by NEPS1.

To improve the efficiency of the pathway and prevent the formation of unwanted byproducts,
native yeast enzymes that consume monoterpene intermediates, such as the old yellow
enzymes, can be deleted.
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Figure 1. Engineered de novo biosynthetic pathway for nepetalactone in S. cerevisiae.

Semi-Biosynthesis (Bioconversion) Pathway

This approach utilizes a yeast strain engineered to convert a supplied precursor, such as 8-
hydroxygeraniol, into nepetalactone. This simplifies the engineered pathway by bypassing the
initial steps of monoterpene biosynthesis. The required enzymes for this bioconversion are
geraniol oxidoreductase (GOR), iridoid synthase (ISY), and NEPS1.

Bioconversion Process

GOR
ISY

8-Hydroxygeraniol Nepetalactol ﬂb Nepetalactone

(Fed Substrate)

Click to download full resolution via product page

Figure 2. Semi-biosynthetic pathway for nepetalactone production in S. cerevisiae.

Quantitative Data Summary

The following tables summarize the reported titers of nepetalactone and its precursors in
engineered S. cerevisiae.

Table 1: De Novo Synthesis of Nepetalactone and Intermediates

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b099958?utm_src=pdf-body
https://www.benchchem.com/product/b099958?utm_src=pdf-body
https://www.benchchem.com/product/b099958?utm_src=pdf-body-img
https://www.benchchem.com/product/b099958?utm_src=pdf-body
https://www.benchchem.com/product/b099958?utm_src=pdf-body
https://www.benchchem.com/product/b099958?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Strain Engineering

Product Titer Reference

Strategy

Introduction of 8

exogenous genes,

_ _ Nepetalactone 3.10 mg/L/OD600

deletion of native old

yellow enzymes

Fitness between G8H

and CPR, ER )

) ) 8-Hydroxygeraniol 158.1 mg/L

engineering, NADPH

supply enhancement

Deletion of ADH6 and ) 238.9 mg/L (shake
8-Hydroxygeraniol

ARI1 flask)

Fed-batch

fermentation with 8-Hydroxygeraniol >1.0 g/L

carbon restriction

Table 2: Semi-Biosynthesis (Bioconversion) of Nepetalactone

Optimization ]
Product Titer Reference
Strategy

Initial strain with

Nepetalactone 26 mg/L
NEPS1

Factorial design and
response surface

Nepetalactone 153 mg/L
methodology

optimization

Experimental Protocols

Protocol 1: Yeast Transformation (Lithium Acetate/PEG
Method)

This protocol is a standard method for introducing plasmid DNA into S. cerevisiae.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b099958?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

Yeast strain

e YPD or appropriate selective medium

» Sterile water

e 1 M Lithium Acetate (LIAc), pH 7.5

e 50% Polyethylene Glycol (PEG), MW 3350

e Plasmid DNA

» Single-stranded carrier DNA (e.g., salmon sperm DNA)
o Selective agar plates

Procedure:

 Inoculate a single yeast colony into 5-10 mL of appropriate liquid medium and grow overnight
at 30°C with shaking.

e The next day, dilute the overnight culture into 50 mL of fresh medium to an OD600 of ~0.2-
0.3.

e Incubate at 30°C with shaking until the OD600 reaches 0.4-0.6.

o Harvest the cells by centrifugation at 3000 x g for 5 minutes.

» Wash the cell pellet with 25 mL of sterile water and centrifuge again.

e Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
o Pellet the cells and resuspend in 400 pL of 100 mM LiAc.

o For each transformation, mix the following in a microfuge tube in order:

o Plasmid DNA (0.1-1 pg)
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o Boiled and chilled single-stranded carrier DNA (50 ug)
o Competent yeast cells (50 pL)

o Freshly prepared PEG-TE-LiAc solution (600 pL of 40% PEG in 10 mM Tris-HCI, 1 mM
EDTA, 0.1 M LiAc).

Vortex the mixture and incubate at 30°C for 30 minutes with shaking.
Heat shock the cells at 42°C for 15 minutes.

Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200-1000 pL of
sterile water.

Plate the cell suspension onto appropriate selective agar plates.

Incubate the plates at 30°C for 2-4 days until colonies appear.
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Figure 3. Workflow for yeast transformation.
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Protocol 2: Yeast Cultivation and Induction for
Nepetalactone Production

Materials:

Engineered yeast strain

Appropriate synthetic defined (SD) medium with necessary supplements and selection
agents

Galactose (for GAL promoter induction, if used)

Dodecane or other organic solvent for in-situ extraction (optional)

Procedure:

Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and
grow overnight at 30°C with shaking.

o Use the overnight culture to inoculate a larger volume of production medium to an initial
OD600 of ~0.1.

o Grow the culture at 30°C with shaking.

e If using an inducible promoter (e.g., GAL), add the inducer (e.g., galactose to a final
concentration of 2%) when the culture reaches the mid-log phase (OD600 of ~0.8-1.0).

e If performing in-situ extraction, add an organic solvent overlay (e.g., 10% v/v dodecane) at
the time of induction or at the beginning of the cultivation.

e Continue cultivation for 48-96 hours.

Collect samples periodically to monitor cell growth (OD600) and product formation.

Protocol 3: Extraction and Quantification of
Nepetalactone

Materials:
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Yeast culture

Ethyl acetate or other suitable organic solvent

Internal standard (e.g., camphor)

Anhydrous sodium sulfate

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

o Extraction:

o Take a known volume of the yeast culture (e.g., 1 mL). If an organic overlay was used,
collect the overlay.

o If no overlay was used, perform a liquid-liquid extraction. Add an equal volume of ethyl
acetate to the culture broth.

o Vortex vigorously for 1-2 minutes.

o Separate the organic phase by centrifugation (e.g., 5000 x g for 5 minutes).

o Transfer the organic phase to a new tube.

[¢]

Dry the organic extract over anhydrous sodium sulfate.

e Quantification by GC-MS:

[e]

Prepare a standard curve of nepetalactone in the same solvent.

o

Add a known concentration of an internal standard to both the samples and the standards.

[¢]

Analyze the samples by GC-MS. A typical GC program would involve an initial
temperature of 60°C, followed by a ramp to 250°C.

[¢]

Identify the nepetalactone peak based on its retention time and mass spectrum.
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o Quantify the amount of nepetalactone by comparing the peak area to the standard curve,
normalized to the internal standard.
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Figure 4. Workflow for nepetalactone extraction and quantification.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b099958?utm_src=pdf-body
https://www.benchchem.com/product/b099958?utm_src=pdf-body-img
https://www.benchchem.com/product/b099958?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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